molecular formula C15H25NO3 B2861435 tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2174007-92-0

tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B2861435
M. Wt: 267.369
InChI Key: BZHOKQWWEPWNRG-UHFFFAOYSA-N
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Description

Tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate, also known as TBFD, is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the spirocyclic family and has a unique structure that makes it an interesting target for synthesis and investigation.

Scientific Research Applications

Synthetic Pathways and Derivative Formation

The compound tert-butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate serves as an intermediary in the synthesis of various biologically active compounds. For instance, its reaction with N,N-dimethylformamide dimethyl acetal leads to isomeric condensation products, demonstrating its utility in creating spirocyclic compounds with potential biological activity (Moskalenko & Boev, 2012). Moreover, derivatives of this compound have been synthesized as constrained surrogates for dipeptides, useful in peptide synthesis and as mimetics for certain protein structures (Fernandez et al., 2002).

Novel Compound Synthesis

Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a structurally related compound, highlight the versatility of spirocyclic tert-butyl carboxylates in accessing new chemical spaces. This synthesis pathway provides a platform for further selective derivations, offering a gateway to novel compounds beyond the piperidine ring systems (Meyers et al., 2009).

Crystallographic and Supramolecular Studies

The compound's derivatives have also been studied for their crystallographic properties, revealing insights into supramolecular arrangements. The relationship between molecular structure and crystal packing demonstrates the influence of substituents on the cyclohexane ring in forming distinct crystal structures, which could be essential for designing materials with specific properties (Graus et al., 2010).

Mechanistic Insights and Reaction Pathways

Research has also delved into the reaction mechanisms involving tert-butyl spirocyclic derivatives, offering mechanistic insights that are crucial for the development of synthetic methodologies. For example, the reaction of tert-butyl phenylazocarboxylates demonstrates their utility as building blocks in synthetic organic chemistry, with applications in nucleophilic substitutions and radical reactions (Jasch et al., 2012).

Conformational Analysis

The absolute configuration and conformational analysis of certain spirocyclic derivatives have been investigated using NMR spectroscopy, highlighting the role of spirocyclic structures in understanding molecular conformations and interactions. Such studies are pivotal for designing molecules with desired biological activities (Jakubowska et al., 2013).

properties

IUPAC Name

tert-butyl 4-formyl-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)6-4-5-12(15)11-17/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHOKQWWEPWNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2C=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate

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